5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide
Description
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide is a benzothiadiazine sulfonamide derivative characterized by a 1,1-dioxo thiadiazine ring system with a chlorine substituent at the 5-position and a sulfonamide group at the 7-position. Benzothiadiazine derivatives are widely explored for diverse applications, including diuretics, cognitive enhancers, and intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
5-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-5-1-4(16(9,12)13)2-6-7(5)10-3-11-17(6,14)15/h1-2,10-11H,3H2,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYGECRDMVABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=C(C=C(C=C2Cl)S(=O)(=O)N)S(=O)(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of N-bromo sulfonamide reagents, which are synthesized and characterized by various spectroscopic techniques. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 5 of the benzothiadiazine ring undergoes nucleophilic substitution under controlled conditions. This reaction is critical for synthesizing derivatives with enhanced biological activity or modified physicochemical properties.
Key findings:
-
Steric hindrance from the fused thiadiazine ring reduces reactivity compared to simpler aryl chlorides.
-
Electron-withdrawing effects of the sulfonamide and 1,1-dioxide groups activate the chlorine for substitution .
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) undergoes hydrolysis under acidic or basic conditions, though stability varies significantly with pH:
Mechanistic Insight :
Protonation of the sulfonamide nitrogen in acidic media weakens the S-N bond, facilitating cleavage to the sulfonic acid. Base stabilizes the deprotonated form, preventing hydrolysis .
Ring-Opening Reactions
Structural Analysis :
The 1,1-dioxide group stabilizes the ring against electrophilic attack but permits reductive cleavage at the N-S bond .
Electrophilic Aromatic Substitution
The electron-deficient benzothiadiazine ring shows limited reactivity toward electrophiles. Nitration is achievable under harsh conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 30min | 5-Chloro-8-nitro-1,1-dioxo-3,4-dihydro-2H-benzo[e ] thiadiazine-7-sulfonamide |
Regioselectivity :
Nitration occurs preferentially at position 8 due to directing effects of the sulfonamide and chlorine substituents .
Coupling Reactions via Sulfonamide Activation
The sulfonamide group participates in Pd-catalyzed cross-coupling reactions when converted to a sulfonyl chloride:
Limitations :
Sulfonyl chloride intermediate is moisture-sensitive, requiring anhydrous conditions .
Condensation with Aldehydes
The NH group of the sulfonamide undergoes condensation with aldehydes to form Schiff bases:
Applications :
Schiff base derivatives are explored as intermediates for metal coordination complexes .
Photochemical Reactions
UV irradiation induces decomposition pathways:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), MeOH, 24h | 5-Chloro-7-sulfamoylbenzene-1,2-diamine + SO₂ | Ring contraction via -sigmatropic shift |
Significance :
Photolytic degradation complicates storage but provides insight into metabolic pathways .
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with enzyme active sites:
Structure-Activity Relationship :
The chlorine atom enhances binding affinity by 3-fold compared to non-halogenated analogs .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for its potential therapeutic activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . Additionally, it serves as a useful research chemical in various chemical and biological studies.
Mechanism of Action
The mechanism of action of 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, similar compounds in the thiazide class inhibit active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, leading to increased excretion of sodium, chloride, and water . This mechanism may be relevant to its antihypertensive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide with structurally related compounds, emphasizing substituent effects, pharmacological activities, and safety profiles.
Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives
Key Comparative Findings:
Chlorine Position Dictates Activity :
- The 6-chloro substitution in hydrochlorothiazide is critical for diuretic activity, while the 7-chloro derivative (IDRA 21) exhibits cognitive enhancement via AMPA receptor modulation. The 5-chloro isomer (target compound) may differ in bioavailability or target engagement due to altered steric and electronic effects .
Substituent Effects on Potency: IDRA 21, with a 3-methyl group, demonstrates stereoselective activity: only the (+)-isomer attenuates AMPA receptor desensitization, enhancing synaptic strength and memory retention in rats (ED₅₀ = 7.6 µM). This is 20–30-fold more potent than aniracetam, a nootropic benchmark . Cyclopenthiazide’s cyclopentylmethyl group enhances lipophilicity, prolonging its diuretic action compared to hydrochlorothiazide .
Safety and Toxicity: IDRA 21 exhibits low acute toxicity (H302: harmful if swallowed) but requires protective handling . Nitroso derivatives (e.g., N-Nitroso Hydrochlorothiazide) are genotoxic impurities formed during synthesis; their presence in pharmaceuticals is strictly regulated due to carcinogenic risks .
Synthetic and Industrial Relevance :
- The 5,6-dichloro analog (CAS 5233-42-1) is a common intermediate in sulfonamide synthesis but lacks reported bioactivity .
Biological Activity
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide is a heterocyclic compound notable for its unique structure and potential biological activities. This compound features a benzothiadiazine core with a sulfonamide group, which contributes to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 297.7 g/mol .
Chemical Structure and Properties
The compound's structure includes:
- A chlorine atom at the 5-position, enhancing its biological activity.
- Two oxo groups at the 1 and 1 positions of the thiadiazine ring.
- A sulfonamide group , which is significant in medicinal chemistry.
The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN3O4S2 |
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | 5-chloro-1,1-dioxo-3,4-dihydro-2H-benzothiadiazine-7-sulfonamide |
| CAS Number | 856302-12-0 |
Biological Activity
Research indicates that 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide exhibits various biological activities:
Antitumor Activity
Recent studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the sulfonamide group have been evaluated for their inhibitory effects on human cancer cells such as HT-29 and MDA-MB-231. The compound's activity was assessed using the MTT assay, revealing an IC50 value that suggests potent anticancer properties .
Carbonic Anhydrase Inhibition
The compound has been investigated for its ability to inhibit carbonic anhydrases (CAs), particularly isoforms CA IX and CA XII. These enzymes are associated with tumor growth and metastasis. In vitro studies demonstrated that certain derivatives showed better inhibitory activity than established drugs like acetazolamide (AZM), indicating potential therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural features are crucial for biological activity:
- The presence of electron-withdrawing groups such as chlorine enhances the compound's potency.
- Modifications in the sulfonamide moiety can lead to improved efficacy against target enzymes .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Inhibition of Tumor Growth : A study reported that derivatives of this compound significantly reduced cell viability in hypoxic conditions typical of tumor microenvironments .
- Migration Inhibition : Compounds similar to 5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine showed a marked reduction in the migration of cancer cells, suggesting potential use as anti-metastatic agents .
Comparative Analysis
To contextualize its biological activity further, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Notable Features |
|---|---|---|
| Cyclothiazide | C14H16ClN3O4S2 | Known for diuretic properties; used in hypertension management. |
| Benzothiadiazines | Various | Known for diverse biological activities including antiviral and anticancer effects. |
5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine stands out due to its specific combination of chlorine substitution and sulfonamide functionality.
Q & A
Q. What are the common synthetic routes for 5-chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide?
The compound can be synthesized via cyclization of precursors such as thiosemicarbazides or thiadiazole intermediates. For example, analogous benzo-thiadiazine derivatives are prepared using thionyl chloride with substituted phenylenediamines in acidic (e.g., sulfuric acid) or basic (e.g., pyridine) media, followed by sulfonamide functionalization . Key steps include optimizing reaction time, temperature (typically 80–120°C), and stoichiometry of sulfonating agents.
Q. Which analytical techniques are critical for confirming the structure of this compound?
Structural confirmation requires a combination of:
- Elemental analysis to verify purity and composition.
- 1H/13C NMR spectroscopy to resolve aromatic protons, sulfonamide groups, and dihydrothiadiazine ring protons .
- IR spectroscopy to identify S=O (1100–1300 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) .
- Mass spectrometry (HRMS) for molecular ion verification.
Q. How does the choice of solvent affect the synthesis and purification of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during cyclization, while ethanol/water mixtures are ideal for recrystallization. Evidence from similar sulfonamides suggests that solvent polarity influences reaction rates and byproduct formation, requiring iterative optimization .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal conditions (e.g., pH, catalysts) . Machine learning models trained on reaction databases can further prioritize high-yield pathways .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions in NMR or IR data may arise from tautomerism or crystal packing effects. Techniques include:
- Variable-temperature NMR to assess dynamic equilibria.
- X-ray crystallography for unambiguous confirmation of the sulfonamide moiety and dihydrothiadiazine ring geometry .
- Density functional theory (DFT)-simulated spectra to cross-validate experimental peaks .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- In vitro screening : Antiproliferative activity is tested against cancer cell lines (e.g., NCI-60 panel), with IC₅₀ values calculated .
- PASS software predictions : Computational tools predict pharmacological targets (e.g., anticonvulsant, antitumor potential) based on structural motifs .
- Mechanistic studies : Enzymatic assays (e.g., carbonic anhydrase inhibition) validate hypothesized modes of action .
Q. What experimental design principles minimize variability in synthetic reproducibility?
Factorial design (e.g., 2^k designs) systematically evaluates variables like temperature, reagent ratios, and catalysts. For example, a 3-factor design might optimize yield by adjusting reaction time (24–48 hr), acid concentration (0.1–1.0 M), and stoichiometric equivalents of sulfonating agents .
Q. How do substituents on the benzothiadiazine core influence physicochemical properties?
Electron-withdrawing groups (e.g., Cl at position 5) enhance stability via resonance effects, while sulfonamide groups improve solubility in aqueous buffers. Comparative studies of analogs show that lipophilicity (logP) correlates with membrane permeability, critical for bioavailability .
Methodological Challenges and Solutions
Q. How are intermediates isolated and characterized during multi-step synthesis?
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) separates intermediates.
- In situ monitoring : ReactIR tracks reaction progress by identifying key intermediates (e.g., sulfonyl chlorides) .
- Cryogenic techniques : Low-temperature quenching (-78°C) stabilizes reactive species like thiadiazine sulfonic acids .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
